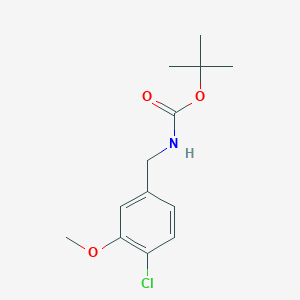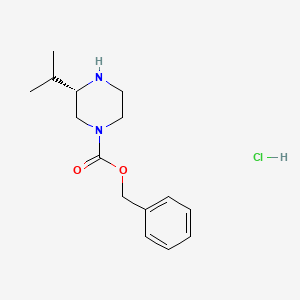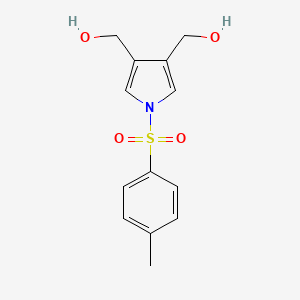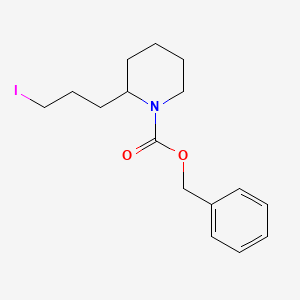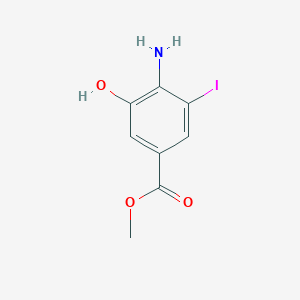
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 1-(Pyridin-3-yl)piperazin-2-one dihydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which involves an aza-Michael addition .
Analyse Des Réactions Chimiques
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different cyclic derivatives.
Common reagents used in these reactions include sulfonium salts, DBU, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various biological targets, including enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(Pyridin-3-yl)piperazin-2-one dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used as a metabolite of buspirone.
Piperazin-1-yl (pyridin-3-yl)methanone dihydrochloride: Another piperazine derivative with similar structural features[][4].
The uniqueness of this compound lies in its specific chemical structure and the resulting biological and chemical properties, which make it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13Cl2N3O |
|---|---|
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
1-pyridin-3-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H11N3O.2ClH/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8;;/h1-3,6,11H,4-5,7H2;2*1H |
Clé InChI |
CWQALWPYAQMICT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)C2=CN=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









